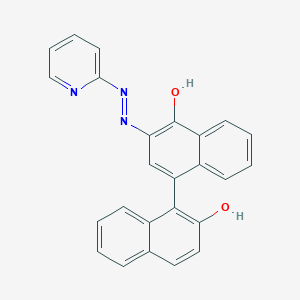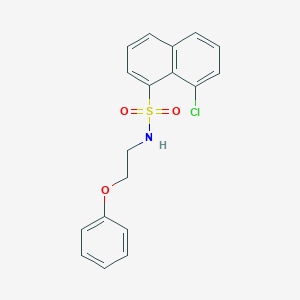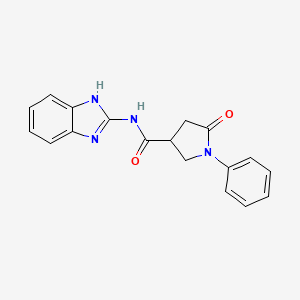
2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone), also known as HNB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HNB is a chiral molecule that possesses a unique structure, which makes it a promising candidate for a range of applications, including catalysis, drug development, and materials science. In
科学的研究の応用
2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) has been extensively studied in various scientific fields, including catalysis, drug development, and materials science. In catalysis, 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) has been shown to exhibit excellent enantioselectivity in a range of reactions, including Michael addition, aldol reaction, and Diels-Alder reaction. In drug development, 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) has been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In materials science, 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks.
作用機序
The mechanism of action of 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage, which triggers apoptosis in cancer cells.
Biochemical and Physiological Effects
2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) has been shown to exhibit low toxicity in vitro, making it a promising candidate for drug development. However, further studies are needed to determine its toxicity in vivo. 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) has been shown to induce apoptosis in cancer cells, but its effects on normal cells are not well understood. 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) has also been shown to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) possesses several advantages for lab experiments, including its high enantioselectivity in catalytic reactions, low toxicity in vitro, and potential as an anticancer agent. However, 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) is a relatively new compound, and its properties and applications are still being explored. Additionally, the synthesis of 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) is relatively complex, which may limit its use in some lab experiments.
将来の方向性
There are several future directions for the research of 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone). One direction is the development of new synthetic methods for 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone), which may improve its yield and purity. Another direction is the investigation of 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone)'s potential as an anticancer agent in vivo. Further studies are also needed to determine the toxicity of 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) in vivo and its effects on normal cells. Additionally, the use of 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) in the synthesis of novel materials and its potential as a catalyst for other reactions should be explored.
合成法
The synthesis of 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) involves the reaction of 2-hydroxy-1,1'-binaphthalene-3,4-dione with 2-pyridinylhydrazine in the presence of a catalyst. The reaction is typically carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting product is a yellowish-orange powder that is soluble in organic solvents, such as chloroform, dichloromethane, and ethyl acetate.
特性
IUPAC Name |
4-(2-hydroxynaphthalen-1-yl)-2-(pyridin-2-yldiazenyl)naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O2/c29-22-13-12-16-7-1-2-8-17(16)24(22)20-15-21(27-28-23-11-5-6-14-26-23)25(30)19-10-4-3-9-18(19)20/h1-15,29-30H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDFDKGVOYFIEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=CC(=C(C4=CC=CC=C43)O)N=NC5=CC=CC=N5)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxynaphthalen-1-yl)-2-(pyridin-2-yldiazenyl)naphthalen-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-3-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B4898649.png)
![2-butyl-5-[(4-methoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole](/img/structure/B4898655.png)
![N-methyl-N-(tetrahydro-2H-pyran-4-yl)-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4898658.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B4898679.png)
![dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate](/img/structure/B4898691.png)

![2-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B4898699.png)

![5-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4898712.png)

![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-chlorobenzamide](/img/structure/B4898723.png)
![2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol](/img/structure/B4898738.png)
![3-[5-(4-bromophenyl)-1-(2-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4898750.png)
![2-bromo-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4898755.png)